molecular formula C15H22F6O2 B8742240 2,2-Bis(4-hydroxycyclohexyl)hexafluoropropane

2,2-Bis(4-hydroxycyclohexyl)hexafluoropropane

Cat. No. B8742240
M. Wt: 348.32 g/mol
InChI Key: XBRXKVAMKXNNGX-UHFFFAOYSA-N
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Patent
US04788327

Procedure details

Into a stainless steel autoclave were placed 500 g of 4,4'-(perfluoroisopropylidene)diphenol, 100 ml of isopropanol and 2 g of 5% ruthenium-carbon. The mixture was maintained at a temperature of 130° C. and a hydrogen pressure of 50 kg/cm2G for 40 minutes and then at 160° to 170° C. and a hydrogen pressure of 60 to 70 kg/cm2G for 40 minutes. After cooled to room temperature, the catalyst is filtered off and isopropanol was removed at a reduced pressure. The residue was recrystallized from toluene to obtain 290 g of 4,4'-(perfluoroisopropylidene)dicyclohexanol in the form of white solid.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:4]([F:7])([F:6])[F:5].[H][H]>[C].[Ru].C(O)(C)C>[F:1][C:2]([F:22])([F:23])[C:3]([CH:15]1[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17][CH2:16]1)([CH:8]1[CH2:9][CH2:10][CH:11]([OH:14])[CH2:12][CH2:13]1)[C:4]([F:5])([F:7])[F:6] |f:2.3|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
FC(C(C(F)(F)F)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
[C].[Ru]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
isopropanol was removed at a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(C1CCC(CC1)O)C1CCC(CC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 290 g
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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